molecular formula C9H17N B13693291 1-Amino-2-nonyne

1-Amino-2-nonyne

Cat. No.: B13693291
M. Wt: 139.24 g/mol
InChI Key: ICGFZTGLBVXLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-nonyne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes an amino group (-NH2) attached to the second carbon of the nonyne chain. Alkynes, including this compound, are known for their reactivity due to the presence of the triple bond, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-nonyne typically involves the reaction of a suitable alkyne precursor with an amine. One common method is the dehydrohalogenation of a 1,2-dihaloalkane using a strong base such as sodium amide (NaNH2) or potassium hydroxide (KOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-nonyne undergoes various types of chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-2-nonyne has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-2-nonyne involves its reactivity due to the presence of the triple bond and the amino group. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic and electrophilic interactions. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-nonyne is unique due to the specific positioning of the amino group and the triple bond, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

non-2-yn-1-amine

InChI

InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-6,9-10H2,1H3

InChI Key

ICGFZTGLBVXLHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.